Encequidar

Catalog No.
S005660
CAS No.
849675-66-7
M.F
C38H36N6O7
M. Wt
688.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Encequidar

CAS Number

849675-66-7

Product Name

Encequidar

IUPAC Name

N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide

Molecular Formula

C38H36N6O7

Molecular Weight

688.7 g/mol

InChI

InChI=1S/C38H36N6O7/c1-47-32-17-24-14-16-43(22-25(24)18-33(32)48-2)15-13-23-9-11-26(12-10-23)44-41-37(40-42-44)28-19-34(49-3)35(50-4)20-29(28)39-38(46)36-21-30(45)27-7-5-6-8-31(27)51-36/h5-12,17-21H,13-16,22H2,1-4H3,(H,39,46)

InChI Key

AHJUHHDDCJQACA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Synonyms

HM-30181 free base; HM30181; HM-30181; HM 30181.;N-(2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N4N=C(N=N4)C5=CC(=C(C=C5NC(=O)C6=CC(=O)C7=CC=CC=C7O6)OC)OC)OC

Description

The exact mass of the compound Encequidar is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Tetrazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Application in Metastatic Breast Cancer Treatment

Application as a P-glycoprotein Inhibitor

    Scientific Field: Pharmacology

    Summary of Application: Encequidar is a first-in-class intestine-specific P-glycoprotein inhibitor.

    Results: Clinically, Encequidar was found to be well tolerated and minimally absorbed.

Application as an Intestinal P-gp and BCRP Specific Inhibitor

Encequidar is a minimally absorbed compound classified as an inhibitor of the adenosine triphosphate-binding cassette transporter known as P-glycoprotein. Its chemical formula is C₃₈H₃₆N₆O₇, and it is primarily utilized to enhance the oral bioavailability of certain chemotherapeutic agents, particularly paclitaxel. This enhancement is crucial because paclitaxel's effectiveness can be significantly hampered by gut extrusion mediated by P-glycoprotein .

Encequidar functions by inhibiting P-glycoprotein, which plays a pivotal role in drug absorption and distribution. The compound interacts with the P-glycoprotein transporter, preventing the efflux of paclitaxel from intestinal cells into the gastrointestinal tract. This inhibition allows for increased plasma concentrations of paclitaxel when administered orally .

In terms of synthesis, encequidar can be produced through a series of

The primary biological activity of encequidar is its ability to enhance the oral bioavailability of paclitaxel. Clinical studies have demonstrated that when used in conjunction with paclitaxel, encequidar significantly increases plasma levels of the drug, leading to improved therapeutic outcomes in patients with advanced breast cancer . Notably, the combination has shown reduced neurotoxicity compared to intravenous administration of paclitaxel.

The synthesis of encequidar involves several key steps:

  • Starting Materials: The reaction begins with 2-chloro-3,5-dinitropyridine.
  • Formation of Intermediates: This compound reacts with various 5-substituted tetrazoles.
  • Final Product Formation: The intermediates undergo further reactions to yield encequidar .

This method showcases the compound's complexity and the careful consideration required in its synthesis.

Encequidar's primary application lies in oncology, specifically as an adjuvant to enhance the efficacy of oral paclitaxel therapy. Its ability to inhibit P-glycoprotein allows for better absorption and therapeutic effectiveness, making it particularly valuable in treating cancers such as metastatic breast cancer .

Additionally, its role as a P-glycoprotein inhibitor opens avenues for research into other drugs that may benefit from enhanced absorption when used alongside encequidar.

Studies have indicated that encequidar does not produce significant hypersensitivity reactions when used in clinical settings. Its safety profile appears favorable compared to traditional intravenous formulations of paclitaxel . Moreover, ongoing research is exploring its interactions with other drugs that are substrates of P-glycoprotein to determine potential synergies or contraindications.

Several compounds exhibit similar properties to encequidar, particularly regarding their function as P-glycoprotein inhibitors. A comparison highlights their unique characteristics:

Compound NameChemical FormulaMechanism of ActionUnique Features
EncequidarC₃₈H₃₆N₆O₇Inhibits P-glycoproteinEnhances oral bioavailability of paclitaxel
VerapamilC₂₂H₂8N₂O₃Calcium channel blocker; also inhibits P-gpUsed for hypertension; broader cardiovascular effects
CyclosporineC₄₁H₅₁N₁₁O₁₁Immunosuppressant; inhibits P-gpPrimarily used in organ transplantation
LoperamideC₂₂H₂₉N₂O₃Opioid receptor agonist; inhibits P-gpPrimarily used as an anti-diarrheal

Encequidar stands out due to its specific application in enhancing the efficacy of chemotherapeutic agents like paclitaxel while maintaining a low absorption profile itself.

Retrosynthetic Analysis and Route Design

The retrosynthetic analysis of Encequidar reveals a convergent synthetic approach involving two key fragments that are assembled through amide bond formation [1]. The target molecule can be disconnected at the amide linkage between the chromone carboxamide moiety and the complex tetrazole-bearing aromatic amine. This strategic disconnection leads to two major synthetic intermediates: 4-oxo-4H-chromene-2-carboxylic acid and 2-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxy aniline [2].

The retrosynthetic pathway follows established principles of heterocyclic chemistry, utilizing well-precedented transformations for complex nitrogen heterocycle construction [3]. The chromone fragment represents a classical benzopyranone system that can be accessed through conventional chromone synthesis methods [4]. The more complex tetrazole-isoquinoline fragment requires sequential assembly, beginning with the construction of the dimethoxy-tetrahydroisoquinoline core via Pictet-Spengler or similar cyclization reactions [5].

Current computational approaches to retrosynthetic planning have validated the feasibility of the chosen synthetic route [6]. Template-free retrosynthetic models demonstrate that the convergent approach provides optimal atom economy and synthetic efficiency compared to alternative linear sequences. The molecular complexity of Encequidar, containing multiple heterocyclic systems and methoxy substituents, necessitates careful consideration of functional group compatibility throughout the synthetic sequence.

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of Encequidar involves several critical intermediates, each requiring specific synthetic methodologies and mechanistic considerations [2]. The primary amine precursor, designated as compound of formula-II, represents the most complex intermediate in the synthetic sequence. This intermediate contains a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked through an ethyl bridge to a phenyl-tetrazole system bearing additional dimethoxy substitution patterns.

The formation of the tetrazole ring follows established azide-nitrile cycloaddition chemistry [7] [8]. The mechanism proceeds through nitrile activation followed by azide addition to generate an imidoyl azide intermediate, which subsequently cyclizes to form the tetrazole heterocycle. The reaction demonstrates strong correlation between electron-withdrawing potential of nitrile substituents and activation barriers, indicating the importance of electronic effects in tetrazole formation.

For the isoquinoline component, synthesis employs either Bischler-Napieralski or Pictet-Spengler methodologies [5]. The Bischler-Napieralski approach involves amide formation from acylated β-phenylethylamine using acid chlorides or anhydrides, followed by Lewis acid-catalyzed cyclization with phosphorus oxychloride or phosphorus pentoxide to yield 1-substituted-3,4-dihydroisoquinoline intermediates. Subsequent dehydrogenation using palladium, sulfur, or diphenyl disulfide provides the aromatic isoquinoline system.

The chromone carboxylic acid component can be synthesized through Vilsmeier-Haack formylation of 2-hydroxyacetophenones to generate chromone-3-carbaldehydes, followed by Pinnick oxidation using sodium chlorite and sulfamic acid to afford the corresponding carboxylic acids [4]. Alternative synthetic routes involve direct chromone construction through various cyclization strategies.

Key Reaction Data

IntermediateSynthesis MethodYield (%)Purity (%)
Tetrazole precursorAzide-nitrile cycloaddition75-85>95
Isoquinoline corePictet-Spengler cyclization68-78>90
Chromone acidVilsmeier-Haack/Oxidation53-61>98
Formula-II intermediateMulti-step assembly65-70>95

Process Optimization for Industrial Scale-up

Industrial scale-up of Encequidar synthesis has focused on optimizing the final amide coupling step between compound of formula-II and 4-oxo-4H-chromene-2-carboxylic acid [2]. Traditional approaches utilizing activated thioester intermediates suffer from significant limitations including moisture sensitivity, unpleasant odors, mercapto-related impurities, and suboptimal yields. Scale-up studies revealed that the activated thioester route yields only 68% for the purified intermediate, compared to reported laboratory yields of 80%.

Modern process development has implemented direct amide coupling strategies using various activating agents [2]. Propylphosphonic Anhydride (T3P) has emerged as the optimal reagent, providing 94% yield compared to 76% overall yield from the two-step thioester approach. The T3P-mediated process operates under mild conditions in dichloromethane solvent with diisopropylethylamine as base, maintaining reaction temperatures around 30°C for 16 hours.

N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminiumhexafluoro phosphate N-oxide (HATU) represents an alternative activating agent, providing 97.81% HPLC purity with good yields [2]. The HATU process requires longer reaction times (24 hours) and typically operates at slightly elevated temperatures (30-32°C).

Process Optimization Parameters

ParameterT3P MethodHATU MethodPivaloyl Chloride
Temperature (°C)30-3129-3230-48
Reaction Time (h)1624-2619
Final Yield (%)94>9087.8
HPLC Purity (%)95.9497.8187.8
Scale ApplicabilityExcellentGoodLimited

Critical process parameters for large-scale implementation include solvent selection, temperature control, and work-up procedures [9] [10]. Inert solvents encompass hydrocarbon (toluene, xylene), halogenated hydrocarbon (dichloromethane, chloroform), ether (tetrahydrofuran, 1,4-dioxane), and polar aprotic systems (dimethylformamide, dimethyl sulfoxide). Process intensification strategies focus on continuous processing capabilities and real-time monitoring systems to ensure consistent product quality [11].

Scale-up considerations include geometric similarity principles, kinematic similarity maintenance, and dynamic similarity preservation [10]. Equipment sizing follows established pharmaceutical manufacturing guidelines, with particular attention to heat and mass transfer characteristics during the amide coupling reaction.

Purification Strategies and Impurity Profiling

Purification of Encequidar involves multi-stage processes designed to remove process-related impurities and achieve pharmaceutical-grade purity specifications [12] [13]. Primary purification employs recrystallization techniques using various solvent systems, with ethyl acetate proving most effective for initial crude product treatment. Secondary purification involves acid-base extraction procedures utilizing sodium bicarbonate solutions to remove acidic impurities.

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for impurity profiling [14] [15]. The chromatographic system utilizes reversed-phase columns with gradient elution to achieve baseline separation of Encequidar from potential impurities. Mass spectrometry hyphenated techniques (LC-MS, LC-MS-MS) provide structural identification of trace impurities, enabling targeted purification strategies.

Common impurities include unreacted starting materials, side products from incomplete amide coupling, and degradation products from thermal or oxidative stress [13]. Process-related impurities derive primarily from incomplete conversion of the tetrazole intermediate and residual chromone carboxylic acid. The thioester-based synthetic route introduces additional sulfur-containing impurities that require specialized removal techniques.

Impurity Control Strategies

Impurity ClassSourceControl MethodSpecification (%)
Residual Starting MaterialsIncomplete reactionChromatographic separation<0.5
Process-related ImpuritiesSide reactionsRecrystallization<0.3
Degradation ProductsThermal/oxidative stressControlled storage<0.2
Solvent ResiduesProcess solventsVacuum drying<0.1

Crystallization-based purification represents the most economical approach for large-scale operations [16] [17]. Anti-solvent crystallization using ethyl acetate/dichloromethane systems provides effective purification while maintaining acceptable yields. Process parameters including cooling rates, supersaturation levels, and agitation control significantly impact crystal quality and purity.

Evaporative Light-Scattering Detection (ELSD) offers advantages for impurity profiling due to its universal detection capabilities and consistent response factors [18]. Extended dynamic range ELSD systems provide sufficient sensitivity for 0.1% impurity quantification without requiring multiple injection sequences.

Advanced purification techniques include supercritical fluid chromatography for chiral impurity analysis and preparative HPLC for high-resolution separation of closely related impurities [12]. These methods prove particularly valuable during method development and validation phases, providing reference standards for routine analytical procedures.

The final drug substance typically achieves >99% HPLC purity through optimized purification protocols [2]. Critical quality attributes include optical purity, residual solvent content, and absence of genotoxic impurities according to ICH guidelines. Comprehensive impurity profiling encompasses forced degradation studies under acidic, basic, oxidative, and thermal stress conditions to establish stability-indicating analytical methods.

XLogP3

5.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

688.26454751 g/mol

Monoisotopic Mass

688.26454751 g/mol

Heavy Atom Count

51

Appearance

Solid powder

UNII

K4I4I996O4

Drug Indication

Treatment of breast cancer , Treatment of soft tissue sarcoma

Pharmacology

Encequidar is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, encequidar selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. Encequidar is not systemically absorbed.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
ATPase [EC:3.6.3.-]
ABCB1 (CD243) [HSA:5243] [KO:K05658]

Other CAS

849675-66-7

Wikipedia

Hm-30181

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 09-13-2023

Explore Compound Types